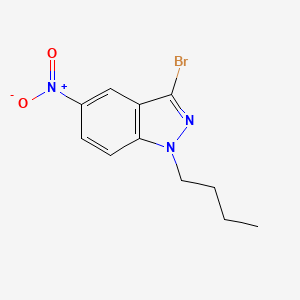
4H-1-Benzopyran-4-one, 6-methyl-3-(2,2,3,3-tetrafluoro-1-oxopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 6-methyl-3-(2,2,3,3-tetrafluoro-1-oxopropyl)- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a tetrafluoro-1-oxopropyl group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 6-methyl-3-(2,2,3,3-tetrafluoro-1-oxopropyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methyl-4H-1-benzopyran-4-one and a tetrafluoro-1-oxopropyl precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and ethanol.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The process is optimized for yield and efficiency, with careful control of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzopyran-4-one, 6-methyl-3-(2,2,3,3-tetrafluoro-1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tetrafluoro-1-oxopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 6-methyl-3-(2,2,3,3-tetrafluoro-1-oxopropyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 6-methyl-3-(2,2,3,3-tetrafluoro-1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The tetrafluoro-1-oxopropyl group plays a crucial role in modulating the compound’s activity. It may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
4H-1-Benzopyran-4-one: A simpler analog without the tetrafluoro-1-oxopropyl group.
2-Methyl-4H-1-benzopyran-4-one: Another analog with a methyl group at the 2-position.
4H-1-Benzopyran-4-one, 2,3-dihydro-: A dihydro analog with different hydrogenation levels.
Uniqueness
The presence of the tetrafluoro-1-oxopropyl group in 4H-1-Benzopyran-4-one, 6-methyl-3-(2,2,3,3-tetrafluoro-1-oxopropyl)- imparts unique chemical properties, such as increased lipophilicity and stability
Propiedades
Número CAS |
858369-43-4 |
|---|---|
Fórmula molecular |
C13H8F4O3 |
Peso molecular |
288.19 g/mol |
Nombre IUPAC |
6-methyl-3-(2,2,3,3-tetrafluoropropanoyl)chromen-4-one |
InChI |
InChI=1S/C13H8F4O3/c1-6-2-3-9-7(4-6)10(18)8(5-20-9)11(19)13(16,17)12(14)15/h2-5,12H,1H3 |
Clave InChI |
GGRUZVOOVDALKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC=C(C2=O)C(=O)C(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11837636.png)
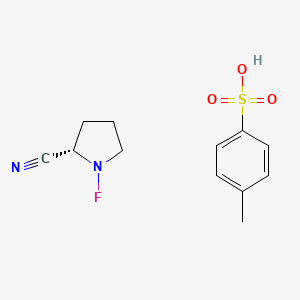
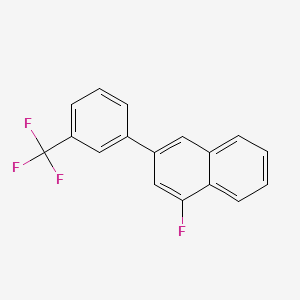
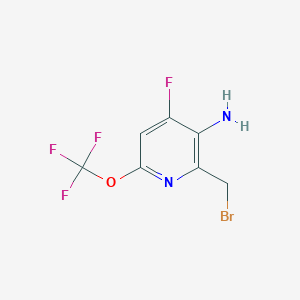


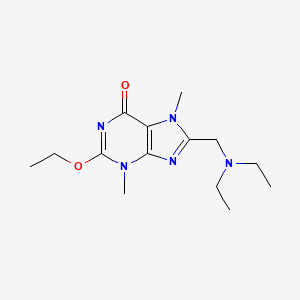


![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11837680.png)


